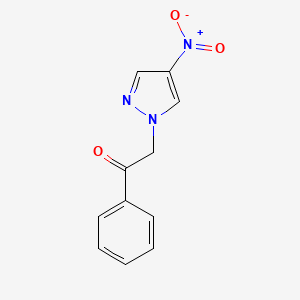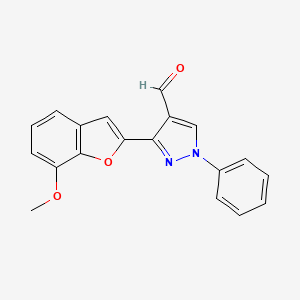
Methyl 3-fluorosulfonyloxynaphthalene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-fluorosulfonyloxynaphthalene-2-carboxylate is a synthetic organic compound characterized by its unique structure, which includes a naphthalene ring substituted with a fluorosulfonyloxy group and a carboxylate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-fluorosulfonyloxynaphthalene-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with naphthalene-2-carboxylic acid.
Fluorosulfonylation: The carboxylic acid is treated with fluorosulfonyl chloride (FSO2Cl) in the presence of a base such as pyridine to introduce the fluorosulfonyloxy group.
Esterification: The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
Methyl 3-fluorosulfonyloxynaphthalene-2-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorosulfonyloxy group can be displaced by nucleophiles such as amines or thiols, leading to the formation of substituted naphthalene derivatives.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Oxidation: Oxidative conditions, such as treatment with potassium permanganate (KMnO4), can convert the methyl ester to a carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents (e.g., DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products
Nucleophilic Substitution: Substituted naphthalene derivatives.
Reduction: Naphthalene-2-methanol derivatives.
Oxidation: Naphthalene-2-carboxylic acid derivatives.
科学的研究の応用
Methyl 3-fluorosulfonyloxynaphthalene-2-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.
Medicinal Chemistry: It is explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Biological Studies: The compound can be used to study the effects of fluorosulfonyloxy groups on biological systems.
作用機序
The mechanism by which Methyl 3-fluorosulfonyloxynaphthalene-2-carboxylate exerts its effects depends on the specific application:
Nucleophilic Substitution: The fluorosulfonyloxy group acts as a leaving group, facilitating the substitution reaction.
Reduction and Oxidation: The compound undergoes electron transfer processes, leading to the formation of reduced or oxidized products.
類似化合物との比較
Similar Compounds
- Methyl 3-chlorosulfonyloxynaphthalene-2-carboxylate
- Methyl 3-bromosulfonyloxynaphthalene-2-carboxylate
- Methyl 3-iodosulfonyloxynaphthalene-2-carboxylate
Uniqueness
Methyl 3-fluorosulfonyloxynaphthalene-2-carboxylate is unique due to the presence of the fluorosulfonyloxy group, which imparts distinct reactivity and properties compared to its chloro, bromo, and iodo analogs. The fluorine atom’s high electronegativity and small size influence the compound’s chemical behavior, making it a valuable intermediate in various synthetic applications.
特性
IUPAC Name |
methyl 3-fluorosulfonyloxynaphthalene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO5S/c1-17-12(14)10-6-8-4-2-3-5-9(8)7-11(10)18-19(13,15)16/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYSCUAMEALQCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2C=C1OS(=O)(=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,4-dimethoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2364353.png)
![N-[4-(dimethylamino)phenyl][1-(1,1-dioxothiolan-3-yl)-5-cyclopropylpyrazol-3-y l]carboxamide](/img/structure/B2364354.png)
![3-fluoro-N-[2-(3-hydroxyquinoxalin-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2364357.png)
![3-[5-(allylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone](/img/structure/B2364358.png)
![tert-butyl N-[(4-carbamoyloxan-4-yl)methyl]carbamate](/img/structure/B2364362.png)





![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(benzo[d]thiazol-2-ylthio)acetamide](/img/structure/B2364368.png)


![ethyl 4-{2-[5-(2-methoxy-2-oxoethoxy)-1-oxo-1,2-dihydroisoquinolin-2-yl]acetamido}benzoate](/img/structure/B2364372.png)
